molecular formula C9H15F3N2 B13138334 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine

Cat. No.: B13138334
M. Wt: 208.22 g/mol
InChI Key: GTNXZSRLDQDOJG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to an octahydro-1H-pyrido[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a trifluoromethylating agent, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as crystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as trifluoromethyl ketones, carboxylic acids, and substituted amides .

Scientific Research Applications

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activities.

    1H-Pyrrolo[2,3-b]pyridines:

Uniqueness

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

4-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine

InChI

InChI=1S/C9H15F3N2/c10-9(11,12)8-6-13-5-7-3-1-2-4-14(7)8/h7-8,13H,1-6H2

InChI Key

GTNXZSRLDQDOJG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CNCC2C(F)(F)F

Origin of Product

United States

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